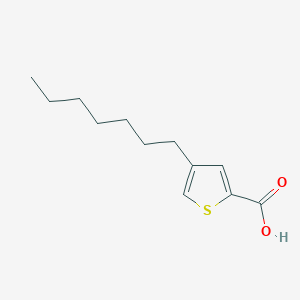

4-Heptylthiophene-2-carboxylic acid

Description

4-Heptylthiophene-2-carboxylic acid is a thiophene derivative characterized by a heptyl alkyl chain at the 4-position and a carboxylic acid group at the 2-position of the thiophene ring. These features likely enhance solubility in organic solvents and modulate reactivity in polymerization or coordination chemistry applications .

Properties

Molecular Formula |

C12H18O2S |

|---|---|

Molecular Weight |

226.34 g/mol |

IUPAC Name |

4-heptylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H18O2S/c1-2-3-4-5-6-7-10-8-11(12(13)14)15-9-10/h8-9H,2-7H2,1H3,(H,13,14) |

InChI Key |

CIVDWUDFHJXGNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CSC(=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Heptylthiophene-2-carboxylic acid (hypothetical data inferred from analogs) with structurally related thiophene derivatives and aromatic carboxylic acids from the evidence:

Key Differences:

In contrast, 4-hydroxythiophene-2-carboxylic acid exhibits higher water solubility due to its hydroxyl group .

Electronic Effects :

- The electron-withdrawing -COOH group in all thiophene derivatives lowers the HOMO energy, enhancing oxidative stability.

- The ethynyl group in 4-ethynylthiophene-2-carboxylic acid introduces conjugation pathways, favoring charge transport in organic semiconductors .

Applications :

- 4-Biphenylcarboxylic acid (CAS: 92-92-2) is widely used in industrial settings for synthesizing liquid crystals, contrasting with thiophene derivatives, which are more niche in organic electronics .

Research Findings and Limitations

- Synthetic Challenges: Substituted thiophene carboxylic acids often require regioselective functionalization. For example, the synthesis of N-(2,3,4,6-Tetra-O-acetyl-(β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide) () involves multi-step protocols, suggesting similar complexity for the heptyl-substituted analog.

- Safety Data : While thiophene-2-carboxylic acid and 4-biphenylcarboxylic acid have established safety profiles (e.g., skin/eye irritation risks), the heptyl derivative’s toxicity remains uncharacterized in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.